molecular formula C8H5IN2O B1407233 3-Iodo-1H-indazole-7-carbaldehyde CAS No. 944899-03-0

3-Iodo-1H-indazole-7-carbaldehyde

Cat. No. B1407233
M. Wt: 272.04 g/mol
InChI Key: QWWAONJINWEHJL-UHFFFAOYSA-N
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Description

“3-Iodo-1H-indazole-7-carbaldehyde” is a chemical compound with the molecular formula C8H5IN2O . It has a molecular weight of 272.05 . This compound is typically stored at 4°C and should be protected from light .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-indazole-7-carbaldehyde” consists of an indazole ring which is a bicyclic compound, composed of a benzene ring fused to a pyrazole ring . The compound has an iodine atom at the 3rd position and a carbaldehyde group at the 7th position of the indazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-1H-indazole-7-carbaldehyde” include a molecular weight of 272.05 and a solid physical form . The compound is typically stored at 4°C and should be protected from light .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound 1H-indazole-3-carbaldehyde, closely related to 3-Iodo-1H-indazole-7-carbaldehyde, has been synthesized through methods such as ring opening of indole, diazotization, and cyclization. This process is noted for its low cost, simple operation, and suitability for industrial production (Gong Ping, 2012).

  • Structural and Spectroscopic Analysis : Detailed structural analysis using X-ray, FT-IR, FT-Raman, and DFT calculations has been performed on 1H-indazole-3-carbaldehyde. This analysis reveals important intermolecular interactions, which are crucial for understanding the compound's properties (B. Morzyk-Ociepa et al., 2021).

Applications in Fluorescence and Catalysis

  • Fluorescent Properties : Certain derivatives of indazole carbaldehydes exhibit fluorescent properties, which could be leveraged in sensing applications. For example, compounds containing a pyrazolylpyrene chromophore, related to the indazole scaffold, show bright fluorescence in solutions (Anna Wrona-Piotrowicz et al., 2022).

  • Catalytic Applications : Indazole derivatives have been used in aminocatalyzed aza-Michael addition reactions. This method facilitates the synthesis of enantioenriched fused polycyclic indazole architectures, which are valuable in synthetic chemistry (M. Giardinetti et al., 2016).

Building Blocks for Diverse Syntheses

  • Novel Scaffolds : The synthesis of novel indazole scaffolds, such as 7-iodo-1H-indazole, serves as potent building blocks for the divergent synthesis of various indazole derivatives. These are key in developing new chemical entities (Betty Cottyn et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 6-Iodo-1H-indazole, suggests that it should be handled with care to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-iodo-2H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWAONJINWEHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-7-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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